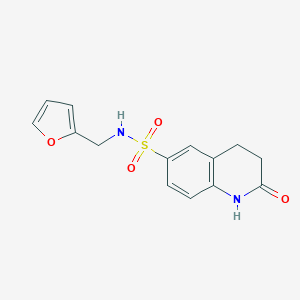
N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide, also known as FQ, is a chemical compound that has been widely used in scientific research. FQ has been synthesized through various methods and has shown promising results in various applications such as cancer treatment, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide involves the inhibition of various enzymes and proteins such as topoisomerase II, carbonic anhydrase, and histone deacetylases. N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide also inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has various biochemical and physiological effects such as reducing the production of reactive oxygen species, increasing the expression of antioxidant enzymes, and reducing the expression of pro-inflammatory cytokines. N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has also been shown to reduce the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has several advantages for lab experiments such as its low toxicity, high solubility in water, and stability at room temperature. However, N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has limitations such as its low bioavailability, which can affect its effectiveness in vivo.
将来の方向性
There are several future directions for N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide research such as improving its bioavailability, developing new methods for its synthesis, and exploring its potential in other scientific research areas such as cardiovascular diseases and diabetes.
Conclusion:
In conclusion, N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide is a chemical compound that has shown promising results in various scientific research applications such as cancer treatment, inflammation, and neurodegenerative diseases. N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has been synthesized through various methods and has several advantages for lab experiments. The mechanism of action of N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide involves the inhibition of various enzymes and proteins, and N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has various biochemical and physiological effects. There are several future directions for N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide research, and further studies are needed to explore its full potential.
合成法
N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide can be synthesized through various methods such as the reaction of 2-furylmethylamine with 2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide. Another method involves the reaction of 2-furylmethylamine with 2-oxo-1,2,3,4-tetrahydroquinoline-3-sulfonic acid followed by the addition of acetic anhydride. The yield of N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide through these methods is around 70-80%.
科学的研究の応用
N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has shown promising results in various scientific research applications such as cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation can lead to various diseases such as arthritis and N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's disease, N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has been shown to reduce the accumulation of beta-amyloid and tau proteins.
特性
製品名 |
N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide |
|---|---|
分子式 |
C14H14N2O4S |
分子量 |
306.34 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c17-14-6-3-10-8-12(4-5-13(10)16-14)21(18,19)15-9-11-2-1-7-20-11/h1-2,4-5,7-8,15H,3,6,9H2,(H,16,17) |
InChIキー |
IWKCKSCCTMQKKB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
正規SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)

![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)